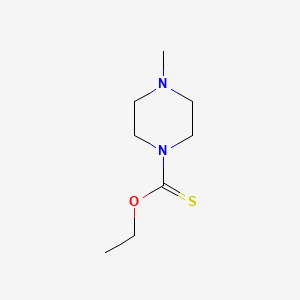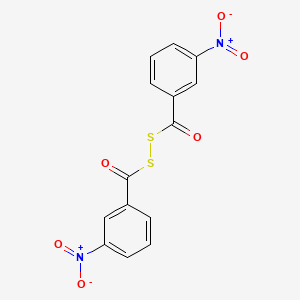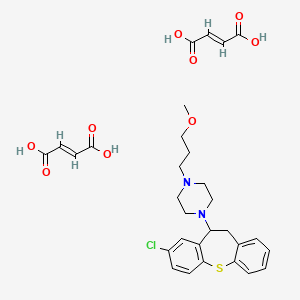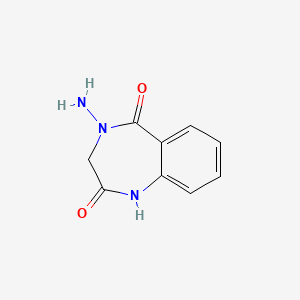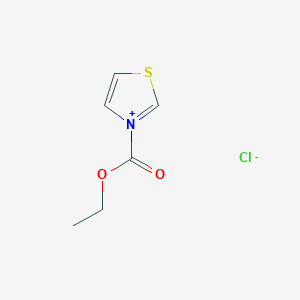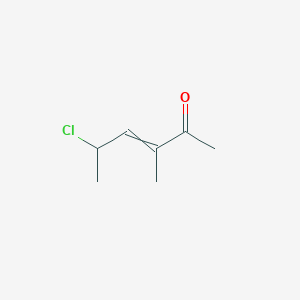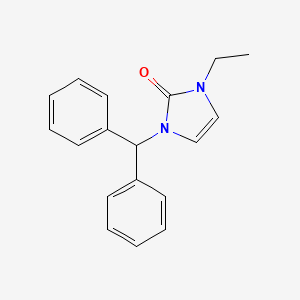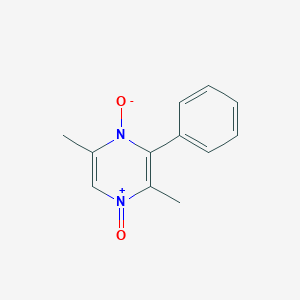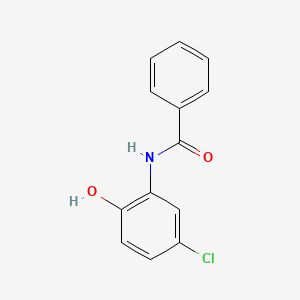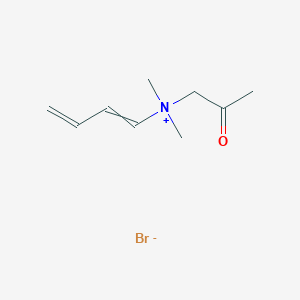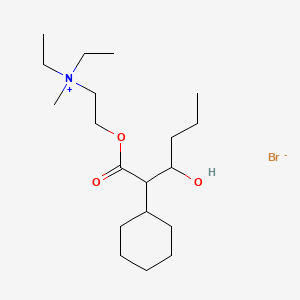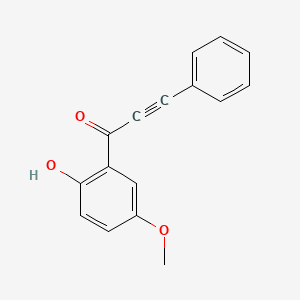
1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a butyl group and a methyl-substituted benzothiazole ring attached to a urea moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of 5-methyl-1,2-benzothiazole: This can be achieved by treating 2-mercaptoaniline with an appropriate methylating agent under acidic conditions.
Urea Formation: The 5-methyl-1,2-benzothiazole is then reacted with butyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,2-Benzothiazol-3-ylurea: Similar structure but lacks the butyl and methyl groups.
1-Butyl-3-(1,2-benzothiazol-3-yl)urea: Similar structure but lacks the methyl group.
3-(5-Methyl-1,2-benzothiazol-3-yl)urea: Similar structure but lacks the butyl group.
Uniqueness: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is unique due to the presence of both butyl and methyl groups, which can influence its chemical reactivity, biological activity, and overall properties. These substituents can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability .
Propriétés
Numéro CAS |
105734-49-4 |
|---|---|
Formule moléculaire |
C13H17N3OS |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
1-butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C13H17N3OS/c1-3-4-7-14-13(17)15-12-10-8-9(2)5-6-11(10)18-16-12/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) |
Clé InChI |
DHVHKZICMCMPCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=NSC2=C1C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


